molecular formula C4H7ClO3 B3333280 4-Chloro-3-hydroxybutyric acid CAS No. 95574-97-3

4-Chloro-3-hydroxybutyric acid

Cat. No.: B3333280
CAS No.: 95574-97-3
M. Wt: 138.55 g/mol
InChI Key: AKDAXGMVRMXFOO-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybutyric acid is an organic compound with the molecular formula C4H7ClO3. It is a chlorinated derivative of 3-hydroxybutyric acid and belongs to the class of haloalkanoic acids. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybutyric acid can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile, which is then hydrolyzed to yield this compound . Another method involves the asymmetric bioreduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high efficiency and selectivity. For instance, the bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutyrate in an organic solvent-deep eutectic solvent-water system has been shown to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chloro-3-oxobutyric acid.

    Reduction: It can be reduced to form 4-chloro-3-hydroxybutanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or amines under mild conditions.

Major Products:

    Oxidation: 4-Chloro-3-oxobutyric acid.

    Reduction: 4-Chloro-3-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxybutyric acid has several applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of pharmaceuticals and other organic compounds.

    Biology: It is used in the study of metabolic pathways involving haloalkanoic acids.

    Medicine: It is a precursor in the synthesis of drugs such as atorvastatin, a cholesterol-lowering medication.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxybutyric acid involves its interaction with specific enzymes and receptors in biological systems. For instance, in biocatalytic processes, it acts as a substrate for carbonyl reductase, which catalyzes its reduction to the corresponding alcohol . The molecular targets and pathways involved in its biological activity are primarily related to its role as a chiral intermediate in drug synthesis.

Comparison with Similar Compounds

4-Chloro-3-hydroxybutyric acid can be compared with other similar compounds such as:

    3-Hydroxybutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Chloro-3-hydroxybutyrate esters: These esters are often used as intermediates in the synthesis of pharmaceuticals and have similar reactivity but different physical properties.

    Gamma-hydroxybutyric acid: Although structurally related, it has different pharmacological properties and is used for different therapeutic purposes.

The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.

Properties

IUPAC Name

4-chloro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAXGMVRMXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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